![molecular formula C10H14BrN5S B279723 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Wirkmechanismus
The mechanism of action of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells by inducing apoptosis. It also has been found to inhibit the activity of certain enzymes that are involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potential for the development of new drugs and therapies. However, there are also several limitations to its use. For example, the compound may exhibit toxicity at high concentrations, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. One potential area of research is the development of new drugs and therapies based on the compound's antimicrobial, antifungal, and anticancer properties. Other areas of research could include the study of the compound's mechanism of action, as well as its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method involves the reaction between 4-bromo-3,5-dimethyl-1H-pyrazole and 2-bromoethylamine hydrobromide in the presence of sodium hydride. The resulting product is then treated with sodium azide and thiosemicarbazide to form the final compound.
Wissenschaftliche Forschungsanwendungen
5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C10H14BrN5S |
---|---|
Molekulargewicht |
316.22 g/mol |
IUPAC-Name |
3-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H14BrN5S/c1-6-9(11)7(2)16(14-6)5-4-8-12-13-10(17)15(8)3/h4-5H2,1-3H3,(H,13,17) |
InChI-Schlüssel |
OHDLJYJJFYAOIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC2=NNC(=S)N2C)C)Br |
Kanonische SMILES |
CC1=C(C(=NN1CCC2=NNC(=S)N2C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.